4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylmethyl)pyrrolidin-2-one
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Overview
Description
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylmethyl)pyrrolidin-2-one is a heterocyclic compound that features a 1,2,4-oxadiazole ringThe presence of the oxadiazole ring imparts unique bioisosteric properties, making it a valuable scaffold in drug design and discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylmethyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylbenzonitrile with thiosemicarbazide to form the intermediate thiosemicarbazone, which is then cyclized to the oxadiazole ring using an oxidizing agent such as hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylmethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylmethyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit enzyme function by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar structures but different substituents on the oxadiazole ring.
Thienylmethyl Pyrrolidinones: Compounds with variations in the thienyl or pyrrolidinone moieties.
Uniqueness
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylmethyl)pyrrolidin-2-one is unique due to the specific combination of the oxadiazole ring with the thienylmethyl and pyrrolidinone groups. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophen-2-ylmethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-4-6-13(7-5-12)17-19-18(23-20-17)14-9-16(22)21(10-14)11-15-3-2-8-24-15/h2-8,14H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRLUZVSJSXSPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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